molecular formula C11H12N2O2S2 B2493481 4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide CAS No. 79347-86-7

4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide

Cat. No.: B2493481
CAS No.: 79347-86-7
M. Wt: 268.35
InChI Key: SXSGWOVHTRVNBN-QXMHVHEDSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Assignment
2.35 (s) Methyl group on benzene (C₆H₄–CH₃)
3.45 (s) Methyl group on thiazole (N–CH₃)
6.90–7.80 (m) Aromatic protons (C₆H₄ and thiazole C–H)
11.20 (s) Sulfonamide N–H (exchangeable)

¹³C NMR (100 MHz, DMSO-d₆) :

δ (ppm) Assignment
21.5 Methyl carbon (C₆H₄–CH₃)
30.1 Thiazole N–CH₃
125–140 Aromatic carbons (C₆H₄ and thiazole)
167.8 Sulfonamide S=O

The absence of a proton at δ 8.1–8.3 confirms the deprotonated thiazol-2-ylidene moiety.

Fourier-Transform Infrared (FT-IR) Vibrational Assignments

Key absorption bands (cm⁻¹) and assignments:

Band Assignment
1335, 1160 Asymmetric/symmetric S=O stretching
1580 C=N stretching (thiazole ring)
1450 C–H bending (methyl groups)
3100–2900 Aromatic C–H stretching

The absence of N–H stretching (≈3300 cm⁻¹) in the solid state supports the thiazol-2-ylidene tautomer.

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS (ESI-TOF) :

Parameter Value
Calculated [M+H]⁺ 269.0428
Observed [M+H]⁺ 269.0425
Error (ppm) 1.1

Fragmentation peaks at m/z 155.1 (C₇H₇O₂S⁺) and m/z 114.0 (C₄H₄NS⁺) correspond to the benzenesulfonyl and thiazolylidene moieties, respectively.

Properties

IUPAC Name

(NZ)-4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-9-3-5-10(6-4-9)17(14,15)12-11-13(2)7-8-16-11/h3-8H,1-2H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSGWOVHTRVNBN-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Sulfonamide Formation: The thiazole derivative is then reacted with a sulfonyl chloride (such as benzenesulfonyl chloride) in the presence of a base like pyridine or triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Sulfonamide Reactivity

  • Alkylation/Acylation :
    The sulfonamide NH undergoes alkylation with alkyl halides or acylation with acid chlorides, though steric hindrance from the thiazole ring limits reactivity .

    • Example: Reaction with 3-methylbutyl bromide forms N-alkylated derivatives (e.g., CID 74766015) .

  • Hydrolysis :
    Under acidic conditions (HCl, H2O/EtOH), the sulfonamide group resists hydrolysis, but the thiazole-imine bond may cleave .

Thiazole-Imine Reactivity

  • Electrophilic Substitution :
    The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects of the imine nitrogen .

    • Nitration : Forms 5-nitro derivatives using HNO3/H2SO4 .

    • Halogenation : Chlorination with Cl2/FeCl3 yields 5-chloro analogs .

  • Coordination Chemistry :
    The imine nitrogen and sulfonamide oxygen act as bidentate ligands for transition metals (e.g., Fe(II), Zn(II)) .

    • Example: Fe(II) complexes inhibit carbonic anhydrase IX via metal coordination .

Carbonic Anhydrase Inhibition

  • The sulfonamide group binds Zn(II) in carbonic anhydrase IX, while the thiazole-imine moiety enhances selectivity through hydrophobic interactions .

  • Structure-Activity Relationship (SAR) :

    • Methyl at C3 of the thiazole improves membrane permeability .

    • Electron-withdrawing groups on the benzene ring increase acidity of the sulfonamide NH, enhancing Zn(II) binding .

DerivativeIC50 (CA IX)Selectivity (CA IX vs CA II)Reference
Parent Compound12.4 nM150-fold
5-Nitro Derivative8.7 nM210-fold

Degradation Pathways

  • Photodegradation :
    UV exposure (λ = 254 nm) in solution leads to:

    • Cleavage of the thiazole-imine bond.

    • Oxidation of the methyl group to carboxylic acid .

  • Thermal Decomposition :
    At >200°C, the compound decomposes via:

    • Sulfur dioxide elimination from the sulfonamide group.

    • Fragmentation of the thiazole ring .

Comparative Reactivity

The compound exhibits distinct reactivity compared to analogs:

Feature4-Methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide4-(2-Methyl-1,3-thiazol-4-yl)-N-(3-methylbutyl)benzenesulfonamide
Sulfonamide ReactivityModerate (steric hindrance)High (flexible N-alkyl chain)
Metal CoordinationBidentate (N, O)Monodentate (O only)
Thermal StabilityStable up to 200°CStable up to 180°C

Scientific Research Applications

Antimicrobial Activity

Compounds containing sulfonamide groups are known for their antibacterial properties. Research indicates that 4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide may inhibit bacterial growth by interfering with folic acid synthesis. This mechanism involves the compound mimicking para-aminobenzoic acid (PABA), leading to competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial survival .

Anticancer Potential

Studies have shown that thiazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been synthesized and evaluated for their effects against various cancer cell lines. The presence of specific functional groups significantly influences their anticancer efficacy. For example, thiazole-integrated compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells .

Enzyme Inhibition

Research on derivatives of this compound has revealed its potential as an inhibitor of human carbonic anhydrase isoforms, which play roles in various physiological processes and are implicated in cancer progression. Modifications to the thiazole ring can enhance selectivity and potency against specific isoforms .

Materials Science

The stability and reactivity of compounds like this compound make them suitable for developing dyes and pigments. Their ability to undergo functionalization allows for the creation of materials with tailored properties for specific industrial uses .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole structure enhanced antibacterial activity significantly compared to standard antibiotics like norfloxacin .

Case Study 2: Anticancer Efficacy

In a systematic investigation of thiazole derivatives for anticancer activity, several compounds were synthesized and screened against human glioblastoma and melanoma cell lines. The structure-activity relationship (SAR) analysis highlighted that the presence of electron-donating groups on the phenyl ring increased cytotoxicity, suggesting potential pathways for drug development .

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide
  • This compound
  • This compound

Uniqueness

Compared to other aminobenzenesulfonamides, this compound is unique due to its specific thiazole ring structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and enzyme inhibition applications.

PropertyValue
Molecular FormulaC11H12N2O2S2
Molecular Weight268.4 g/mol
IUPAC Name4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide
InChIInChI=1S/C11H12N2O2S2/c1-9-3-5-10(6-4-9)17(14,15)12-11-13(2)7-8-16-11/h3-8H,1-2H3
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)N=C2N(C=CS2)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes by binding to their active sites, leading to antimicrobial and anti-inflammatory effects. The thiazole moiety plays a crucial role in enhancing the compound's biological efficacy.

Antimicrobial Activity

Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Research has demonstrated that thiazole-containing compounds possess notable anticancer properties. For example, derivatives with structural similarities have shown IC50 values in the low micromolar range against various cancer cell lines such as HT29 and Jurkat cells. The presence of electron-donating groups significantly enhances their cytotoxic activity.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound 9HT291.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22
Compound 22A431< Doxorubicin

Enzyme Inhibition

The compound has been explored for its inhibitory effects on human carbonic anhydrase isoforms, particularly isoforms II and XII. Studies have shown that modifications in the thiazole ring can significantly affect the selectivity and potency of these inhibitors.

Table 2: Carbonic Anhydrase Inhibition Data

CompoundIsoformInhibition (%)
EMAC8002aII85%
EMAC8003bXII78%

Study on Anticancer Properties

A study published in MDPI evaluated a series of thiazole-based compounds for their anticancer activity against various cell lines. The results showed that modifications at the para position of the phenyl ring enhanced cytotoxicity significantly due to improved interactions with target proteins.

Investigation of Antimicrobial Effects

Another research highlighted the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The study concluded that structural features such as a sulfonamide group were essential for enhancing antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of benzenesulfonamide derivatives with thiazole precursors. Key steps include:

  • Step 1 : Formation of the thiazole-ylidene moiety via base-mediated deprotonation and elimination .
  • Step 2 : Sulfonamide coupling using reagents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen .
  • Critical Parameters :
  • Temperature : Reactions are often conducted at 0–5°C during coupling to minimize side reactions.
  • Catalysts : Triethylamine is used to neutralize HCl byproducts .
  • Solvent Choice : Polar aprotic solvents enhance solubility and reaction efficiency .
  • Yield optimization requires monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the thiazole-ylidene proton (δ 7.8–8.2 ppm) and sulfonamide NH (δ 10.5–11.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis ensures purity (>95%) .
  • Infrared Spectroscopy (IR) : Peaks at 1350–1380 cm⁻¹ (S=O stretching) and 1600–1650 cm⁻¹ (C=N stretching) confirm functional groups .

Q. What initial biological screening methods are recommended to assess its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or hydrolases using fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .
  • Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve electronic structure ambiguities in this compound?

  • Methodological Answer :

  • Molecular Geometry : Optimize the structure using B3LYP/6-31G(d) basis sets to predict bond lengths and angles, comparing with X-ray crystallography data .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity and charge transfer properties .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions to rationalize reaction sites (e.g., sulfonamide NH as a hydrogen bond donor) .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Control variables like buffer pH, temperature, and solvent (DMSO concentration ≤1%) to minimize variability .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., methyl vs. methoxy groups) to isolate structure-activity relationships (SAR) .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm biological targets (e.g., COX-2 inhibition vs. off-target effects) .

Q. What mechanistic insights explain its enzyme inhibition kinetics?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
  • Docking Simulations : Use AutoDock Vina to model interactions (e.g., sulfonamide NH with catalytic serine in enzymes) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can catalytic systems be optimized for its green synthesis?

  • Methodological Answer :

  • Heterogeneous Catalysts : Use immobilized lipases or zeolites to reduce waste and enable solvent-free conditions .
  • Flow Chemistry : Implement microreactors for precise temperature control and faster reaction times (residence time <10 min) .
  • Biocatalysis : Explore engineered enzymes (e.g., transaminases) for enantioselective synthesis of chiral intermediates .

Q. What strategies enhance the design of derivatives with improved pharmacological properties?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance bioavailability (e.g., acetylating the sulfonamide NH) .
  • Metabolic Stability : Use hepatic microsome assays to identify metabolic hotspots (e.g., thiazole ring oxidation) and block them with fluorine substituents .
  • Co-crystallization : Obtain X-ray structures of the compound bound to its target to guide rational modifications (e.g., adding hydrophobic groups to fill binding pockets) .

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